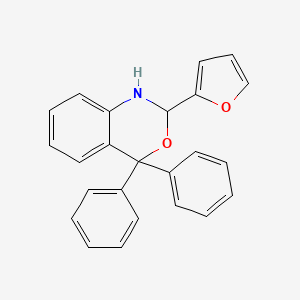

2-(2-furyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-furyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a compound belonging to the 1,4-benzoxazine class, which is notable for a range of applications in material science, particularly in polymer chemistry due to their thermal and chemical stability.

Synthesis Analysis

The synthesis of 2-(5-X-2-furyl)-1,2-dihydro-4H-3,1-benzoxazines involves the reaction of o-aminophenylcarbinols with carbonyl compounds under optimized conditions (Gromachevskaya et al., 1988). Additionally, 17O NMR and mass spectrometry have been used to prove the formation mechanism of 4,4-diphenyl-1,2-dihydro-4H-3,1-benzoxazines, involving the oxygen atom from the alcohol group in the starting 2-aminophenyldiphenylmethanol (Gromachevskaya et al., 1988).

Molecular Structure Analysis

The molecular structure of related benzoxazine derivatives has been determined using various methods like X-ray crystallography. For instance, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol was structurally confirmed by elemental analysis, spectroscopic methods, and X-ray crystallography (Marjani et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of benzoxazine derivatives includes reactions such as intramolecular Michael addition, forming various benzoxazine acetates and related compounds (Masuoka et al., 1986). The formation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of benzoxazine compounds vary based on their structure and substituents. For example, the thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines have been extensively studied (Faragher & Gilchrist, 1979). Similarly, the thermal properties of benzoxazine monomers and oligomers have been examined, highlighting their potential applications in polymer chemistry (Brunovska et al., 1999).

Chemical Properties Analysis

The chemical properties of benzoxazines can be diverse, with some derivatives exhibiting neuroprotective properties (Blattes et al., 2005). Additionally, the reactivity of benzoxazine derivatives with maleic anhydride and their stereochemical properties have been studied, providing insight into their versatile chemical behavior (Maślińska-Solich, 1975).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

2-Alkylamino-substituted-1,4-benzoxazine derivatives have been identified as potential neuroprotective agents. These compounds, including 2-(2-furyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine analogs, have been synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration in vitro. One of the derivatives, 3l, demonstrated potent neuroprotective activity without intrinsic cytotoxicity and was effective in an animal model of excitotoxic lesions in newborn mice (Blattes et al., 2005).

Herbicidal Activity

Benzoxazine derivatives have been explored as a new chemical family of diphenyl ether herbicides. These compounds exhibit strong peroxidizing herbicidal activity against both mono- and dicotyledonous species in preemergence and postemergence tests. The introduction of a fluorine atom into the trifluoromethylbenzene moiety, combined with an oxazine ring, led to the most active herbicide compounds (Sumida et al., 1995).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(27-24)22-16-9-17-26-22/h1-17,23,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZHJBLDUSQNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425018 |

Source

|

| Record name | 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- | |

CAS RN |

93338-95-5 |

Source

|

| Record name | 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)